molecular formula Cl2H12MgO6 B146165 Magnesium dichloride hexahydrate CAS No. 7791-18-6

Magnesium dichloride hexahydrate

Cat. No. B146165
CAS RN: 7791-18-6
M. Wt: 203.3 g/mol
InChI Key: DHRRIBDTHFBPNG-UHFFFAOYSA-L
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Patent
US04154737

Procedure details

A flask was equipped as in Example 1. To a solution of maleic anhydride (3.64 parts) in 10.6 parts acetone was added a solution of 1 part ethylenediamine, 0.61 part triethylamine and 1.5 parts acetone over a 25-minute period. The resulting reaction mixture contained white solids and was maintained at 40° C. for 30 minutes. Magnesium chloride hexahydrate (0.15 part) and 4.6 parts acetic anhydride were added all at once. The reaction temperature was raised to 50° C. and held there for 2.5 hours. The homogeneous reaction mixture was cooled and 25 parts water added. The precipitated product was filtered by vacuum filtration, washed with water, and dried in a vacuum oven. A 27% yield of N,N'-ethylenedimaleimide, m.p. 193°-194° C., was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])O[C:4](=[O:5])[CH:3]=[CH:2]1.[CH2:8]([NH2:11])[CH2:9][NH2:10].O.O.O.O.O.O.[Cl-].[Mg+2].[Cl-].C(O[C:25](=[O:27])[CH3:26])(=O)C.[CH3:28][C:29](C)=[O:30]>O.C(N(CC)CC)C>[CH2:8]([N:11]1[C:1](=[O:7])[CH:2]=[CH:3][C:4]1=[O:5])[CH2:9][N:10]1[C:25](=[O:27])[CH:26]=[CH:28][C:29]1=[O:30] |f:2.3.4.5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.[Cl-].[Mg+2].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A flask was equipped as in Example 1
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature was raised to 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
The homogeneous reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
The precipitated product was filtered by vacuum filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(CN1C(C=CC1=O)=O)N1C(C=CC1=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.